3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological substances, such as DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the imidazopurine ring, along with the various substituents, would likely result in a highly conjugated system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Behavior
Research on related compounds has shown advancements in synthesis techniques and the understanding of chemical behavior. For example, studies have detailed the synthesis of related imidazo purine diones through various chemical reactions, providing insights into their chemical properties and potential for further modification (Simo, Rybár, & Alföldi, 1998; Ostrovskyi et al., 2011). These synthetic routes contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry.
Pharmacological Potential
A range of studies have explored the potential pharmacological applications of imidazo purine dione derivatives. For instance, derivatives have been evaluated for their serotonin receptor affinity, showing promise as compounds with potential antidepressant and anxiolytic effects (Zagórska et al., 2016). Additionally, research has indicated that modifications to the imidazo[2,1-f]purine-2,4(3H,8H)-dione structure can influence receptor binding and activity, underscoring the importance of structural analysis in drug design (Baraldi et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(28)23(18(16)27)10-7-11-26)21-19(25)24(12)14-8-5-6-9-15(14)29-4/h5-6,8-9,26H,7,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKRGQDRCTQLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCCO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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